molecular formula C8H16N2O B8718767 1,3,3,4-Tetramethylpiperazin-2-one CAS No. 71620-96-7

1,3,3,4-Tetramethylpiperazin-2-one

Cat. No.: B8718767
CAS No.: 71620-96-7
M. Wt: 156.23 g/mol
InChI Key: WFGMRESWHYSOKC-UHFFFAOYSA-N
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Description

1,3,3,4-Tetramethylpiperazin-2-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

71620-96-7

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1,3,3,4-tetramethylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-8(2)7(11)9(3)5-6-10(8)4/h5-6H2,1-4H3

InChI Key

WFGMRESWHYSOKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.8 g N,N'-dimethyl-ethylene diamine, 12.0 g CHCl3, and 6.0 g acetone are placed in a 250 ml flask in an ice-bath, and 1.1 g BTAC added. To provide a homogeneous organic liquid phase, 100 ml dichloromethane is added. Then 40 ml conc NaOH (50% by wt) is dripped into the flask over about 30 mins. The reaction is allowed to proceed for about 5 hr and the reaction product is worked up by dissolving in a minimum amount of water, and then enough dichloromethane is added to provide two distinct layers. The aqueous layer is extracted twice with 50 ml dichloromethane, washed and worked up is a conventional manner. Upon distillation the product is obtained. The foregoing structure of the compound is supported by IR, NMR, GC and mass spectrometer data.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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